

# CH6953755: A Highly Selective YES1 Kinase Inhibitor for Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | CH6953755 |           |
| Cat. No.:            | B2695209  | Get Quote |

A comprehensive analysis of the selectivity profile of **CH6953755**, a potent and orally active inhibitor of YES1 kinase, reveals its superior specificity compared to other SRC family kinase (SFK) inhibitors. This guide provides a detailed comparison of **CH6953755** with other relevant kinase inhibitors, supported by experimental data, to inform researchers and drug development professionals on its potential as a targeted therapeutic agent.

**CH6953755** is a novel aminopyrazole derivative identified as a highly potent and selective inhibitor of YES1, a non-receptor tyrosine kinase belonging to the SRC family.[1][2] YES1 is a known proto-oncogene, and its amplification has been implicated in various cancers, making it an attractive target for cancer therapy.[3][4] This guide delves into the kinase selectivity profile of **CH6953755**, presenting a comparative analysis with other SFK inhibitors, Dasatinib and Bosutinib, based on in vitro kinase assays.

## **Comparative Kinase Inhibitory Activity**

A study by Hamanaka et al. (2019) systematically evaluated the inhibitory activity of **CH6953755** against a panel of 39 kinases and compared its profile to that of Dasatinib and Bosutinib. The half-maximal inhibitory concentration (IC50) values from this study are summarized in the table below.



| Kinase | CH6953755 IC50<br>(nM) | Dasatinib IC50 (nM) | Bosutinib IC50<br>(nM) |
|--------|------------------------|---------------------|------------------------|
| YES1   | 1.8                    | 0.2                 | 1.5                    |
| SRC    | 20                     | 0.3                 | 1.2                    |
| FYN    | 18                     | 0.2                 | 1.2                    |
| LCK    | 35                     | 0.1                 | 5.0                    |
| LYN    | 20                     | 0.2                 | 3.9                    |
| ABL1   | >1000                  | 0.3                 | 0.5                    |
| ALK    | >1000                  | 11                  | 29                     |
| BLK    | 110                    | 0.2                 | 3.7                    |
| ВМХ    | 150                    | 1.1                 | 14                     |
| ВТК    | 110                    | 0.2                 | 2.6                    |
| CSF1R  | >1000                  | 2.5                 | 4.0                    |
| EGFR   | >1000                  | 25                  | 14                     |
| EPHA2  | >1000                  | 1.1                 | 2.6                    |
| EPHB4  | >1000                  | 1.4                 | 2.6                    |
| ERBB2  | >1000                  | 50                  | 25                     |
| FGR    | 13                     | 0.2                 | 1.9                    |
| FLT3   | >1000                  | 1.3                 | 25                     |
| FRK    | 31                     | 0.5                 | 2.2                    |
| нск    | 14                     | 0.1                 | 1.7                    |
| IGF1R  | >1000                  | >1000               | >1000                  |
| INSR   | >1000                  | >1000               | >1000                  |
| ITK    | 130                    | 0.4                 | 12                     |
| JAK2   | >1000                  | >1000               | 110                    |



| JAK3   | >1000    | 230   | 130   |
|--------|----------|-------|-------|
| KDR    | >1000    | 4.3   | 12    |
| KIT    | >1000    | 0.8   | 3.7   |
| MEK1   | >1000    | >1000 | >1000 |
| MET    | >1000    | 13    | 110   |
| PDGFRα | >1000    | 1.3   | 2.4   |
| PDGFRβ | >1000    | 0.8   | 1.1   |
| RET    | >1000    | 2.6   | 6.3   |
| RON    | >1000    | 11    | 110   |
| SIK    | >1000    | >1000 | >1000 |
| SRMS   | 16       | 0.4   | 1.9   |
| TEC    | 120      | 0.3   | 12    |
| TIE2   | >1000    | 15    | 11    |
| TRKA   | >1000    | 2.9   | 16    |
| TRKB   | >1000    | 1.7   | 11    |
| TXK    | 130      | 0.3   | 14    |
|        | <u> </u> |       |       |

Data extracted from Hamanaka N, et al. Cancer Res. 2019 Nov 15;79(22):5734-5745.[1]

As the data indicates, while Dasatinib and Bosutinib show potent inhibition of YES1, they are multi-kinase inhibitors with high potency against numerous other kinases, including ABL1 and other SRC family members. In contrast, **CH6953755** demonstrates remarkable selectivity for YES1, with significantly higher IC50 values for most other kinases tested, indicating a more focused inhibitory profile.[1]

## **Experimental Protocols**

In Vitro Kinase Inhibition Assay



The inhibitory activity of **CH6953755** and other compounds against various kinases was determined using a standard in vitro kinase assay. A representative protocol is outlined below:

- Reagents and Materials: Recombinant human kinases, appropriate peptide substrates, ATP, and test compounds (CH6953755, Dasatinib, Bosutinib).
- Assay Procedure:
  - Kinase reactions are typically performed in a 96-well or 384-well plate format.
  - The test compound is serially diluted to various concentrations.
  - The kinase, peptide substrate, and ATP are incubated with the test compound in a suitable reaction buffer.
  - The reaction is initiated by the addition of ATP.
  - After a defined incubation period at a specific temperature (e.g., 30°C), the reaction is stopped.
- Detection: The extent of substrate phosphorylation is quantified. This can be achieved through various methods, such as:
  - Radiometric assays: Using <sup>32</sup>P-labeled ATP and measuring the incorporation of radioactivity into the substrate.
  - Fluorescence-based assays: Employing fluorescently labeled substrates or antibodies to detect phosphorylation.
  - Luminescence-based assays: Measuring ATP consumption, which is correlated with kinase activity.
- Data Analysis: The IC50 value, representing the concentration of the inhibitor required to reduce kinase activity by 50%, is calculated by fitting the dose-response data to a sigmoidal curve.

## Signaling Pathway and Experimental Workflow



#### YES1 Signaling Pathway

YES1 is a key component of the SRC family of kinases and plays a crucial role in various cellular processes, including cell growth, proliferation, and survival. One of the well-established downstream effectors of YES1 is the transcriptional co-activator Yes-associated protein 1 (YAP1), a central player in the Hippo signaling pathway. The activation of YES1 can lead to the phosphorylation and nuclear translocation of YAP1, which in turn promotes the transcription of genes involved in cell proliferation and survival.[1][4]





#### Click to download full resolution via product page

Caption: YES1 signaling pathway and the inhibitory action of CH6953755.

In Vitro Kinase Selectivity Profiling Workflow

The process of determining the selectivity of a kinase inhibitor involves screening it against a large panel of kinases. The general workflow for such an experiment is depicted below.



Click to download full resolution via product page

Caption: General workflow for in vitro kinase selectivity profiling.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. aacrjournals.org [aacrjournals.org]
- 2. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 3. mdpi.com [mdpi.com]
- 4. Joint Secondary Transcriptomic Analysis of Non-Hodgkin's B-Cell Lymphomas Predicts Reliance on Pathways Associated with the Extracellular Matrix and Robust Diagnostic Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [CH6953755: A Highly Selective YES1 Kinase Inhibitor for Targeted Cancer Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2695209#ch6953755-selectivity-profile-against-a-kinase-panel]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com